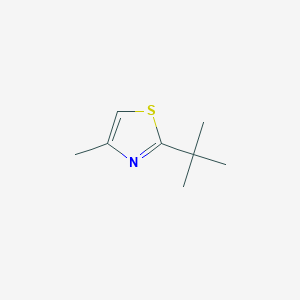

2-tert-Butyl-4-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

2-tert-butyl-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-6-5-10-7(9-6)8(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLNOHLYSPQOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343134 | |

| Record name | 2-tert-Butyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15679-14-8 | |

| Record name | 2-(1,1-Dimethylethyl)-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-tert-Butyl-4-methyl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-tert-Butyl-4-methyl-1,3-thiazole (CAS No. 15679-14-8). As a substituted thiazole, this heterocyclic compound holds significant interest within medicinal chemistry and drug development due to the unique structural and electronic contributions of the tert-butyl and methyl groups. This document collates available data on its molecular structure, physicochemical parameters, and spectroscopic profile. Furthermore, it delves into the established synthetic routes for this class of compounds and discusses its potential applications, particularly in the context of its structural significance in bioactive molecules. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives.

Introduction: The Significance of Substituted Thiazoles

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs with diverse therapeutic applications, including antimicrobial, antifungal, antiparkinsonian, and anticancer agents.[1] The strategic placement of substituents on the thiazole core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

2-tert-Butyl-4-methyl-1,3-thiazole is a notable derivative, featuring a bulky tert-butyl group at the 2-position and a methyl group at the 4-position. The tert-butyl group, with its significant steric bulk, can confer enhanced metabolic stability by shielding the thiazole ring from enzymatic degradation.[1] Additionally, its lipophilic nature can improve membrane permeability, a critical factor for drug efficacy.[1] The methyl group at the 4-position further modulates the electronic and steric profile of the molecule. Understanding the fundamental physical properties of this compound is therefore essential for its effective utilization as a building block in the design and synthesis of novel therapeutic agents.

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physicochemical properties of a compound is foundational to its application in research and development. This section details the known attributes of 2-tert-Butyl-4-methyl-1,3-thiazole.

General Properties

| Property | Value | Source |

| CAS Number | 15679-14-8 | [1] |

| Molecular Formula | C₈H₁₃NS | [1] |

| Molecular Weight | 155.26 g/mol | [1] |

| InChI Key | DPLNOHLYSPQOEM-UHFFFAOYSA-N | [1] |

Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| Solubility | Insoluble in water, soluble in organic solvents. | General chemical principles |

For comparative purposes, the physical properties of the closely related isomer, 2-sec-butyl thiazole, include a specific gravity of 0.99800 to 1.00300 @ 25.00 °C and a refractive index of 1.49600 to 1.50200 @ 20.00 °C.[2] The boiling point of another isomer, 2-ethyl-4-methylthiazole, is reported as 161-162 °C.[3] These values can offer an approximate range for the physical characteristics of 2-tert-Butyl-4-methyl-1,3-thiazole, though the different branching of the butyl group will influence these properties.

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While a complete set of experimental spectra for 2-tert-Butyl-4-methyl-1,3-thiazole is not publicly available, this section outlines the expected spectroscopic features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H of the thiazole ring. The tert-butyl group will present as a sharp singlet integrating to nine protons, and the methyl group at C4 will appear as a singlet integrating to three protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two quaternary carbons of the tert-butyl group and the thiazole ring (C2 and C4), as well as signals for the methyl carbons and the C5 carbon of the thiazole ring. Based on data for other thiazole derivatives, the C2 and C4 carbons are expected to appear significantly downfield.[4]

Mass Spectrometry (MS)

The mass spectrum of 2-tert-Butyl-4-methyl-1,3-thiazole is expected to show a molecular ion peak (M+) at m/z 155, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a methyl group from the tert-butyl moiety, leading to a prominent peak at m/z 140.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C-H stretching vibrations of the alkyl groups and the thiazole ring, as well as C=N and C=C stretching vibrations characteristic of the thiazole heterocycle.

Synthesis and Reactivity

The synthesis of 2,4-disubstituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone methodology.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct and versatile route to the thiazole core.[5][6] The general mechanism involves the condensation of an α-haloketone with a thioamide.[7]

For the specific synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole, the reaction would involve pivalamide (as the thioamide precursor) and a halogenated derivative of 2-butanone, such as 3-chloro-2-butanone.

Experimental Protocol: General Hantzsch Thiazole Synthesis

-

Reaction Setup: Dissolve the thioamide and the α-haloketone in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[8]

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period, typically several hours.[8]

-

Workup: After cooling, the reaction mixture is often neutralized with a base (e.g., sodium bicarbonate) to precipitate the thiazole product.[8]

-

Purification: The crude product can be purified by recrystallization or column chromatography.

The reactivity of the thiazole ring is influenced by the electron-donating nature of the alkyl substituents, which can affect its susceptibility to electrophilic and nucleophilic attack.

Applications and Future Directions

The structural motifs present in 2-tert-Butyl-4-methyl-1,3-thiazole make it a compound of significant interest for drug discovery and development.

Medicinal Chemistry

-

Antifungal and Antiviral Activity: The lipophilic tert-butyl group can enhance the ability of molecules to penetrate microbial cell membranes, a key factor in the development of new antifungal and antiviral agents.[1]

-

Anticancer Research: Thiazole derivatives have been investigated for their potential to overcome multidrug resistance in cancer cells, with some analogues acting as inhibitors of efflux pumps like P-glycoprotein.[1]

Synthetic Intermediate

As a versatile building block, this compound can be further functionalized at the C5 position of the thiazole ring or used in the construction of more complex molecular architectures for various chemical and biological applications.

Safety and Handling

Conclusion

2-tert-Butyl-4-methyl-1,3-thiazole is a heterocyclic compound with significant potential in medicinal chemistry and as a synthetic intermediate. While a complete experimental dataset of its physical properties is not currently available in the public domain, this guide provides a comprehensive overview of its known molecular characteristics, predicted properties, and spectroscopic profile. The established Hantzsch synthesis offers a reliable method for its preparation, opening avenues for its use in the development of novel bioactive molecules. Further experimental characterization of this compound is warranted to fully elucidate its properties and expand its applications in scientific research.

References

-

Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(12), 3123. [Link]

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

The Good Scents Company. 2-sec-butyl thiazole. [Link]

-

PubChem. 2-Butyl-4-methylthiazole. [Link]

-

NIST. Thiazole, 2-butyl-4-methyl-. [Link]

-

FooDB. Showing Compound 2-Butyl-4-methylthiazole (FDB019789). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-sec-butyl thiazole [thegoodscentscompany.com]

- 3. 2-Ethyl-4-methyl thiazole CAS#: 15679-12-6 [chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. N-tert-butyl-4-methyl-1,3-thiazol-2-amine | Benchchem [benchchem.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. youtube.com [youtube.com]

Strategic Synthesis of 2,4-Disubstituted Thiazoles: From Classical Hantzsch to C-H Activation

Executive Summary

The 2,4-disubstituted thiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for blockbuster drugs like Dasatinib (antineoplastic), Febuxostat (xanthine oxidase inhibitor), and Meloxicam (NSAID). Its electronic profile—characterized by a planar, electron-deficient aromatic system with a basic nitrogen and a sulfur lone pair—makes it an ideal bioisostere for pyridine or carboxylate groups.

This technical guide moves beyond basic textbook descriptions to analyze the causality and utility of the two most critical synthetic pathways: the foundational Hantzsch Synthesis (and its modern diazoketone adaptation) and the precision-driven Transition Metal-Catalyzed C-H Activation .

Part 1: The Foundation – Hantzsch Thiazole Synthesis

Mechanistic Causality

The Hantzsch synthesis remains the industrial standard due to its thermodynamic reliability. It involves the condensation of an

The Mechanism: The reaction proceeds via a cascade sequence:

-

Intermolecular

: The sulfur nucleophile attacks the -

Intramolecular Cyclization: The nitrogen lone pair attacks the carbonyl carbon.

-

Dehydration: Aromatization is driven by the loss of water, locking the heterocycle into its stable conjugated form.

Figure 1: Mechanistic pathway of the Hantzsch synthesis. The dehydration step renders the reaction irreversible.

Protocol A: Standard Hantzsch Synthesis

Best for: Routine synthesis of stable substrates.

Reagents:

-

Substrate: 2-Bromoacetophenone (1.0 equiv)

-

Nucleophile: Thiourea or Thiobenzamide (1.1 equiv)

-

Solvent: Ethanol or Methanol (Absolute)

-

Base: NaHCO

or Na

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 equiv of the

-haloketone in absolute ethanol (5 mL/mmol). -

Addition: Add 1.1 equiv of the thioamide/thiourea. The reaction is often exothermic; add slowly if scaling up.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

-

Precipitation: Cool the reaction to room temperature. The product often crystallizes as the hydrobromide salt.

-

Neutralization: Pour the mixture into ice-cold saturated aqueous NaHCO

. Stir for 30 minutes to liberate the free base. -

Isolation: Filter the solid precipitate. Recrystallize from ethanol/water.

Protocol B: Modern Diazoketone Adaptation (Safety & Scale)

Best for: Avoiding lachrymatory/unstable

Recent advancements utilize

Key Reference: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles (ChemRxiv/JOC, 2024).

Workflow:

-

React the

-diazoketone with thiourea in the presence of a Brønsted acid catalyst (e.g., TfOH or HBr). -

The acid promotes the release of N

, generating a carbocation that is intercepted by the sulfur nucleophile. -

Follow standard workup as above.

Part 2: Precision Functionalization – C-H Activation

The Shift to Direct Arylation

While Hantzsch builds the ring, C-H activation functionalizes it. The C-2 and C-5 positions of the thiazole ring are electronically distinct. C-H activation allows for the late-stage diversification of the thiazole core without pre-functionalizing the ring with halogens.

Key Paper: Copper-Catalyzed Arylation of Heterocycle C-H Bonds (Daugulis et al., JACS 2007).[8][9]

This method is superior for introducing complex aryl groups at the C-2 position of an existing thiazole scaffold.

Protocol C: Copper-Catalyzed C-H Arylation (Daugulis Method)

Best for: Late-stage functionalization of the thiazole C-2 position.

Reagents:

-

Substrate: 4-Substituted Thiazole (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.2 equiv)

-

Catalyst: CuI (Copper(I) Iodide) (10 mol%)

-

Base: LiO

-Bu (Lithium tert-butoxide) (2.0 equiv) -

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Loading: Add CuI (10 mol%), LiO

-Bu (2.0 equiv), and the thiazole substrate (1.0 equiv). -

Solvent & Electrophile: Add anhydrous DMF followed by the Aryl Iodide (1.2 equiv).

-

Heating: Seal the tube and heat to 125°C for 12–24 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% NH

OH (to remove copper salts) followed by brine. -

Purification: Silica gel column chromatography.

Why this works: The acidity of the C-2 proton (pKa ~29) allows LiO

Part 3: Decision Matrix & Comparative Analysis

Selection Logic

Choosing the right method depends on the availability of starting materials and the stage of drug development.

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.

Method Comparison Table

| Feature | Hantzsch Synthesis (Classical) | Diazoketone One-Pot (Modern) | Cu-Catalyzed C-H Activation |

| Primary Utility | Ring Construction | Ring Construction | Late-Stage Functionalization |

| Key Reagents | Thiazole + Aryl Iodide + CuI | ||

| Atom Economy | High (Loss of H | High (Loss of N | Moderate (Loss of HI) |

| Substrate Scope | Broad (Alkyl/Aryl) | Broad (Sensitive substrates) | Restricted to C-2 Arylation |

| Scalability | Excellent (Industrial) | Good (Safety controls needed) | Moderate (Catalyst cost) |

| Key Limitation | Haloketone toxicity/stability | Diazoketone preparation | High temperature (125°C) |

References

-

Hantzsch Thiazole Synthesis (Original & Review)

-

C-H Activ

-

Diazoketone Methodology (Modern One-Pot)

-

Green Chemistry Approach (Ultrasound)

- Title: Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-c

- Source: RSC Advances (2024)

-

URL:[Link]

-

Oxid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. youtube.com [youtube.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Copper-Catalyzed Arylation of Heterocycle C-H Bonds [organic-chemistry.org]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Copper-catalyzed arylation of heterocycle C-H bonds. | Profiles RNS [profilesrns.times.uh.edu]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Alternative synthesis routes for 2,4-disubstituted thiazoles

Application Note: Next-Generation Synthesis of 2,4-Disubstituted Thiazoles

Part 1: Executive Summary & Strategic Rationale

The 2,4-disubstituted thiazole scaffold is a privileged pharmacophore found in potent therapeutics like epothilones (anticancer), febuxostat (gout), and ritonavir (antiviral).[1] While the classical Hantzsch synthesis (condensation of

This guide details three field-proven alternative protocols that bypass these bottlenecks. These methods prioritize atom economy , safety (avoiding alkyl halides), and late-stage functionalization capability.[1]

| Method | Key Advantage | Ideal Use Case |

| A. Au(I)-Catalyzed Oxidative Coupling | Room temp; avoids haloketones | Late-stage diversification of alkynes. |

| B. Diazoketone Insertion (Metal-Free) | High safety; broad scope | Scalable synthesis avoiding lachrymators. |

| C. | Controlled aromatization | Converting chiral thiazolines to thiazoles. |

Part 2: Technical Protocols & Mechanisms

Method A: Gold(I)-Catalyzed One-Pot Oxidative Cyclization

Principle: This route utilizes a "masked" ketone strategy. A terminal alkyne is oxidized in situ by a Gold(I) catalyst and a mesylate oxidant to form an

Mechanism & Workflow:

Figure 1: Gold(I)-catalyzed cascade requiring no intermediate isolation.[1]

Protocol 1: Au(I)-Catalyzed Synthesis from Alkynes Reference Standard: Adapted from Ji et al. (2016) & ResearchGate [1, 2]

Reagents:

-

Substrate: 1-Dodecyne (or equivalent terminal alkyne) (1.0 mmol)

-

Nucleophile: Thiobenzamide (1.2 mmol)[1]

-

Catalyst: [Au(Mor-DalPhos)(MeCN)]SbF₆ (2 mol%) or commercially available Au(I) salts.[1]

-

Oxidant: 3,5-Dichloropyridine N-oxide (1.2 equiv)[1]

-

Additive: Methanesulfonic acid (MsOH) (1.2 equiv)[1]

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step:

-

Catalyst Activation: In a flame-dried reaction vial, dissolve the Au(I) catalyst (2 mol%) in DCM (2.0 mL).

-

Oxidation Phase: Add the terminal alkyne (1.0 mmol), N-oxide oxidant (1.2 mmol), and MsOH (1.2 mmol). Stir at room temperature (25°C) for 1–2 hours.

-

Checkpoint: Monitor by TLC for disappearance of alkyne.[1] The intermediate is the

-sulfonyloxy ketone.

-

-

Cyclization Phase: Once the alkyne is consumed, add the thioamide (1.2 mmol) directly to the reaction mixture (One-Pot).

-

Completion: Stir for an additional 2–4 hours at room temperature.

-

Workup: Quench with sat.

(5 mL). Extract with DCM ( -

Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: This method is superior for acid-sensitive substrates (e.g., acetals, silyl ethers) because the reaction conditions are mild compared to the refluxing ethanol used in Hantzsch syntheses.[1]

Method B: Metal-Free Diazoketone Insertion

Principle:

Protocol 2: TfOH-Catalyzed Cyclization Reference Standard: Adapted from Luo et al. (2024) [3]

Reagents:

-

Substrate:

-Diazoketone (0.5 mmol) (Prepared from corresponding acid chloride + diazomethane/TMS-diazomethane). -

Nucleophile: Thioamide or Thiourea (0.5 mmol).[1]

-

Catalyst: Trifluoromethanesulfonic acid (TfOH) (10 mol%).[1]

Step-by-Step:

-

Setup: Charge a reaction tube with the thioamide (0.5 mmol) and DCE (2.0 mL).

-

Addition: Add the

-diazoketone (0.5 mmol). -

Catalysis: Add TfOH (10 mol%) dropwise at room temperature.

-

Note: Nitrogen gas evolution will be observed (driving force).[1]

-

-

Reaction: Stir at 80°C for 1–2 hours.

-

Workup: Cool to RT. Neutralize with

(2 drops). Concentrate under reduced pressure. -

Purification: Silica gel chromatography.

Expert Insight: This is the most scalable route .[1] Diazoketones are stable solids/liquids, unlike the volatile and toxic

Method C: Oxidative Dehydrogenation of Thiazolines

Principle: Thiazolines (dihydrothiazoles) are often easier to synthesize stereoselectively or access via condensation of amino-thiols. Converting them to aromatic thiazoles requires controlled oxidation. Activated Manganese Dioxide (

Protocol 3:

Reagents:

-

Substrate: 2,4-Disubstituted Thiazoline (1.0 mmol).

-

Oxidant: Activated

(10–15 equiv).[1] Note: Large excess is standard for heterogeneous -

Solvent: 1,2-Dichloroethane (DCE) or Benzene.[1]

Step-by-Step:

-

Preparation: Dissolve the thiazoline (1.0 mmol) in DCE (5 mL).

-

Oxidation: Add activated

(10 equiv) in one portion.[1] -

Heating: Heat the suspension to 70°C for 3–5 hours.

-

Checkpoint: Monitor by UV or TLC. Thiazoles are often fluorescent; thiazolines are not.

-

-

Filtration: Filter the hot mixture through a Celite pad to remove manganese salts. Wash the pad with DCM.

-

Isolation: Evaporate solvent. The product is often pure enough without chromatography.[1]

Part 3: Comparative Analysis & Decision Matrix

| Feature | Hantzsch (Classic) | Au(I) Catalysis (Method A) | Diazoketone (Method B) | |

| Precursor | Terminal Alkyne | Thiazoline | ||

| Reagents | Toxic/Lachrymatory | Expensive Catalyst | Explosive prep (diazomethane) | Excess Solid Waste |

| Conditions | Reflux (Harsh) | Room Temp (Mild) | Heating (80°C) | Heating (70°C) |

| Atom Economy | Poor (Salt waste) | High | Moderate ( | Low (Stoichiometric oxidant) |

| Best For | Simple substrates | Complex/Fragile APIs | Scale-up | Chiral-pool derived |

Decision Workflow:

Figure 2: Strategic selection of synthesis route based on substrate availability and stability.

Part 4: References

-

Ji, K. et al. "Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature."[1] SciSpace/ResearchGate, 2016.

-

ResearchGate Review. "One-pot synthesis of 2,4-disubstituted thiazoles."

-

Luo, M. et al. "Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides."[2] Journal of Organic Chemistry, 2024.[2]

-

Zhao, M. et al. "A Facile Synthesis of 2,4-Disubstituted Thiazoles Using

."[1] PMC/Molecules, 2012.[1] -

Pendiukh, V.V. et al. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles."[1][2][3] ChemRxiv, 2023.

Sources

Application Note: Strategic Utilization of 2-tert-Butyl-4-methyl-1,3-thiazole in Drug Discovery

[1]

Executive Summary & Rationale

The 2-tert-Butyl-4-methyl-1,3-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry.[1][2][3] Unlike simple alkyl thiazoles, the incorporation of a bulky tert-butyl group at the C2 position serves two critical functions:

-

Metabolic Shielding: It sterically blocks the C2 position, a common site for oxidative metabolism (Phase I) and nucleophilic attack, thereby extending the in vivo half-life of the parent molecule.[1]

-

Lipophilic Anchoring: The tert-butyl moiety significantly increases lipophilicity (LogP), enhancing membrane permeability and hydrophobic binding interactions within enzyme active sites.[1]

This guide details the synthesis of this building block and its subsequent regioselective functionalization at the chemically distinct C5 (aromatic) and C4-Methyl (benzylic-like) positions.[1]

Chemo-Physical Profile

| Property | Value | Note |

| CAS Number | 15679-14-8 | Verified Identifier |

| Molecular Formula | C₈H₁₃NS | - |

| Molecular Weight | 155.26 g/mol | Fragment-based drug discovery (FBDD) compatible |

| Boiling Point | ~178-180 °C | High volatility; handle in fume hood |

| LogP (Calc) | ~3.2 | High lipophilicity |

| Key Reactivity | C5-Electrophilic Substitution | Primary site for functionalization |

Synthetic Accessibility: The Hantzsch Construction

Use this protocol to synthesize the building block de novo if commercial stock is unavailable or to introduce isotopically labeled precursors.[1]

Protocol A: Modified Hantzsch Thiazole Synthesis

Mechanism: Cyclocondensation of a thioamide with an

Reagents:

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,2-dimethylpropanethioamide (e.g., 10 mmol) in absolute ethanol (20 mL).

-

Addition: Add chloroacetone (11 mmol) dropwise at room temperature. Note: Chloroacetone is a potent lachrymator.[1] Use strict containment.

-

Cyclization: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The thioamide spot should disappear.[1]

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~5 mL.

-

Neutralization: Pour the residue into ice-water (50 mL) and neutralize with saturated NaHCO₃ solution until pH ~8. Extract with Et₂O (3 x 30 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield a colorless to pale yellow oil.[1]

Validation:

-

¹H NMR (CDCl₃):

6.75 (s, 1H, C5-H), 2.40 (s, 3H, C4-CH₃), 1.45 (s, 9H, t-Bu).[1]

Core Functionalization Protocols

The utility of this scaffold lies in its ability to undergo orthogonal functionalization.[1]

Protocol B: Regioselective C5-Bromination

Gateway to Suzuki, Negishi, and Buchwald-Hartwig couplings.[1]

Rationale: The C5 position is the most electron-rich site.[1] The steric bulk of the C2-t-Bu group directs electrophiles exclusively to C5, preventing N-coordination issues often seen in smaller thiazoles.[1]

Reagents:

-

2-tert-Butyl-4-methyl-1,3-thiazole (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Acetonitrile (MeCN) (0.5 M)[1]

Procedure:

-

Dissolve the thiazole substrate in anhydrous MeCN at 0 °C.

-

Add NBS portion-wise over 15 minutes to maintain regioselectivity. Protect from light.[1]

-

Allow to warm to room temperature and stir for 2 hours.

-

Quench: Dilute with water and extract with EtOAc. Wash organic layer with 10% Na₂S₂O₃ (to remove bromine) and brine.[1]

-

Result: 5-Bromo-2-tert-butyl-4-methylthiazole.[1][4] This intermediate is stable and can be stored.[1]

Protocol C: Pd-Catalyzed C5-Arylation (C-H Activation)

Direct functionalization avoiding halogenation steps.[1] Ideal for late-stage diversification.[1]

Mechanism: Concerted Metallation-Deprotonation (CMD).[1]

Reagents:

-

Substrate: 2-tert-Butyl-4-methyl-1,3-thiazole (1.0 equiv)[1]

-

Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: P(t-Bu)₃ or XPhos (10 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: Toluene or DMF (degassed)[1]

Procedure:

-

Inert Atmosphere: Charge a Schlenk tube with Pd(OAc)₂, Ligand, Cs₂CO₃, and Ar-Br under Argon.[1]

-

Solvation: Add the thiazole and solvent via syringe.

-

Reaction: Seal and heat to 100–120 °C for 12–16 hours.

-

Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.[1]

-

Purification: Flash chromatography.

Expert Insight: The bulky C2-t-Bu group prevents catalyst poisoning by sterically hindering the nitrogen atom, making this substrate more reactive in C-H activation than 2-methylthiazole.[1]

Protocol D: C4-Methyl Oxidation (Advanced)

Converting the "inert" methyl group into a reactive aldehyde handle.[1]

Reagents:

Procedure:

Strategic Visualization (Pathway Map)

Caption: Divergent synthesis map showing the transformation of the core scaffold into three distinct chemical spaces: Halides (EAS), Biaryls (C-H Activation), and Aldehydes (Oxidation).

References

-

Hantzsch Thiazole Synthesis Review

-

C-H Activation of Thiazoles

-

Medicinal Chemistry of Thiazoles

-

Properties of 2-tert-Butyl-4-methylthiazole

-

BenchChem Compound Profile & Safety Data.[1]

-

Sources

- 1. greyhoundchrom.com [greyhoundchrom.com]

- 2. 2-tert-Butyl-4-methyl-1,3-thiazole|155.26 g/mol|RUO [benchchem.com]

- 3. 2-tert-Butyl-4-methyl-1,3-thiazole|155.26 g/mol|RUO [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation [mdpi.com]

- 7. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: 2-tert-Butyl-4-methyl-1,3-thiazole as a Novel Ligand in Coordination Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the prospective use of 2-tert-Butyl-4-methyl-1,3-thiazole as a versatile ligand in coordination chemistry. While the coordination chemistry of the thiazole family is well-documented, this specific derivative remains a largely unexplored building block.[1][2] These notes are designed to bridge that gap by providing a foundational framework built on established principles of thiazole chemistry and the predictable influence of sterically demanding substituents. We present detailed, field-proven protocols for the synthesis of the ligand itself and its subsequent complexation with transition metals. Furthermore, we offer expert insights into the expected structural features, spectroscopic signatures, and promising applications of the resulting metal complexes, particularly in catalysis and materials science. This guide serves as a validated starting point for unlocking the potential of this novel ligand.

Introduction: The Rationale for 2-tert-Butyl-4-methyl-1,3-thiazole

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a myriad of biologically active compounds and its utility as a ligand in coordination chemistry.[3][4] The endocyclic nitrogen atom serves as a potent Lewis base (σ-donor), readily coordinating to metal centers, while the sulfur atom can also participate in coordination, albeit less commonly.[1] This dual-coordination potential, combined with a stable aromatic framework, makes thiazole derivatives highly versatile ligands for applications ranging from catalysis to the development of photoactive materials.[2][5]

The specific focus of this guide, 2-tert-Butyl-4-methyl-1,3-thiazole, is proposed as a ligand of significant interest due to its unique combination of steric and electronic properties:

-

Steric Influence of the tert-Butyl Group: The bulky tert-butyl group at the 2-position is the ligand's most defining feature. In coordination chemistry, such steric hindrance is a powerful tool used to control the geometry and reactivity of metal complexes.[6] It can limit the number of ligands that coordinate to a metal center, enforce unusual coordination geometries (e.g., distorted tetrahedral), and stabilize low-coordinate species.[7] In catalysis, this steric bulk can create specific pockets around the active site, enhancing substrate selectivity.[6]

-

Electronic Influence of the Methyl Group: The methyl group at the 4-position acts as a weak electron-donating group, subtly increasing the electron density on the thiazole ring. This enhances the σ-donor capacity of the imine nitrogen, potentially leading to stronger metal-ligand bonds and more stable complexes.

By combining these features, 2-tert-Butyl-4-methyl-1,3-thiazole is poised to generate coordinatively unsaturated and sterically shielded metal complexes, which are highly sought after for catalytic applications.

Synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole Ligand

The most reliable and versatile method for constructing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis.[8] This protocol outlines a modified Hantzsch synthesis, which involves the condensation of a thioamide with an α-haloketone.

Underlying Principle

The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. For this specific ligand, pivalamide (2,2-dimethylpropanamide) is first converted to its corresponding thioamide, pivalothioamide, which then reacts with 3-chloro-2-butanone.

Experimental Protocol

Materials:

-

Pivalamide (2,2-dimethylpropanamide)

-

Lawesson's Reagent

-

Anhydrous Toluene

-

3-Chloro-2-butanone

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethanol

Step 1: Synthesis of Pivalothioamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend pivalamide (10.1 g, 100 mmol) in 100 mL of anhydrous toluene.

-

Add Lawesson's Reagent (20.2 g, 50 mmol, 0.5 equivalents) to the suspension.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature. A yellow solid may precipitate.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield pivalothioamide as a pale yellow solid.

Step 2: Hantzsch Condensation to form 2-tert-Butyl-4-methyl-1,3-thiazole

-

Dissolve the purified pivalothioamide (5.86 g, 50 mmol) in 75 mL of absolute ethanol in a 250 mL round-bottom flask.

-

Add 3-chloro-2-butanone (5.86 g, 55 mmol, 1.1 equivalents) to the solution at room temperature.

-

Heat the mixture to reflux (approx. 78°C) and stir for 6-8 hours. Monitor the reaction via TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~8 to neutralize the HCl byproduct.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or flash column chromatography (silica gel, eluting with 5% ethyl acetate in hexanes) to yield the pure 2-tert-Butyl-4-methyl-1,3-thiazole ligand.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target ligand.

General Protocol for Metal Complex Synthesis

This protocol provides a general method for the synthesis of transition metal complexes using the 2-tert-Butyl-4-methyl-1,3-thiazole ligand (denoted as L). This procedure is adaptable for various metal salts (e.g., chlorides, nitrates, acetates) and can be optimized by adjusting solvents and reaction times.

Underlying Principle

The synthesis relies on the direct reaction between the ligand and a metal salt in a suitable solvent.[9] The thiazole nitrogen atom acts as a nucleophile, displacing weakly coordinating solvent molecules or counter-ions from the metal's coordination sphere to form a stable metal-ligand bond.[10] The stoichiometry of the reaction (e.g., 2:1 or 4:1 ligand-to-metal ratio) will determine the final complex, influenced heavily by the steric bulk of the ligand and the preferred coordination number of the metal.

Experimental Protocol

Materials:

-

2-tert-Butyl-4-methyl-1,3-thiazole (L)

-

Metal(II) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂)

-

Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

-

Diethyl ether or Pentane

Procedure:

-

In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the metal(II) salt (0.5 mmol) in 10 mL of the anhydrous solvent. Stir until fully dissolved.

-

In a separate flask, dissolve 2-tert-Butyl-4-methyl-1,3-thiazole (L) (1.0 mmol, 2.0 equivalents for a potential [ML₂X₂] complex) in 5 mL of the same solvent.

-

Slowly add the ligand solution to the stirring metal salt solution via a cannula or dropping funnel over 10 minutes.

-

Observe for an immediate color change, which typically indicates coordination.

-

Stir the reaction mixture at room temperature for 12-24 hours to ensure complete complexation. Gentle heating (40-60°C) can be applied to facilitate the reaction if necessary.

-

If a precipitate forms, collect it by filtration through a Büchner funnel. Wash the solid with a small amount of the cold reaction solvent, followed by a non-coordinating solvent like diethyl ether or pentane, to remove unreacted starting materials.

-

If no precipitate forms, reduce the volume of the solvent under reduced pressure until the product begins to crystallize or precipitate. Alternatively, the product can be precipitated by adding a non-polar solvent (e.g., pentane).

-

Collect the solid product by filtration and dry under vacuum.

Complexation Workflow Diagram

Caption: General workflow for metal complex synthesis.

Prospective Characterization and Data

Thorough characterization is essential to confirm the identity and structure of the newly synthesized complexes. Based on data from analogous thiazole and tert-butyl-containing ligand systems, we can predict the expected outcomes.[6][9][10]

| Technique | Purpose | Expected Observations for a [M(L)₂Cl₂] Complex (M=Co, Ni) |

| FT-IR Spectroscopy | Confirm ligand coordination. | Shift of the C=N stretching vibration (typically ~1600-1650 cm⁻¹) to a higher or lower frequency upon coordination. Appearance of new bands in the far-IR region (200-500 cm⁻¹) corresponding to M-N and M-Cl vibrations. |

| ¹H & ¹³C NMR | Confirm ligand structure in diamagnetic complexes (e.g., Zn(II)). | Shifts in the resonances of the protons and carbons near the coordinating nitrogen atom (H5 and C2/C4) upon complexation. The tert-butyl signal should remain a sharp singlet, though its chemical shift may change. |

| UV-Vis Spectroscopy | Probe the electronic environment of the metal center. | For a Co(II) complex, expect d-d transitions in the visible region (~500-700 nm) indicative of a tetrahedral geometry. For a Ni(II) complex, transitions may suggest either tetrahedral or octahedral geometry depending on the solvent coordination. |

| Elemental Analysis | Determine the empirical formula and purity. | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula (e.g., C₁₆H₂₆Cl₂CoN₂S₂) within a ±0.4% margin. |

| X-ray Crystallography | Unambiguously determine the solid-state structure. | Expected to reveal a distorted tetrahedral geometry around the metal center due to the steric repulsion between the two bulky tert-butyl groups. Bond lengths (M-N) and angles (N-M-N) will provide direct evidence of the steric impact. |

Potential Applications

The unique steric profile of 2-tert-Butyl-4-methyl-1,3-thiazole makes its metal complexes prime candidates for applications where control over the metal's coordination sphere is paramount.

Homogeneous Catalysis

-

Oxidation Reactions: Metal complexes with sterically hindered ligands can act as highly selective oxidation catalysts.[6] The bulky tert-butyl groups can prevent the formation of inactive dimeric species (e.g., μ-oxo bridges) and create a chiral-like pocket that favors the oxidation of specific substrates over others.

-

C-C Coupling Reactions: In reactions like Suzuki or Heck coupling, coordinatively unsaturated metal centers are key intermediates. This ligand could stabilize the catalytically active low-coordinate species, potentially leading to higher turnover numbers and efficiencies.[11]

Bioinorganic Chemistry and Drug Development

Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[12][13][14] Metal complexes of these ligands can exhibit enhanced biological activity compared to the free ligand.[15] The lipophilicity imparted by the tert-butyl and methyl groups could improve cell membrane permeability, making these complexes interesting candidates for screening as novel therapeutic agents.

Materials Science

The coordination chemistry of thiazoles has been explored for creating light-emitting and photochromic materials.[1][2] The specific electronic tuning provided by the substituents on this ligand could be used to modulate the photophysical properties of its complexes, opening avenues for applications in sensors or molecular switches.

Conclusion

2-tert-Butyl-4-methyl-1,3-thiazole represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is accessible through well-established organic methodologies, and its complexation follows standard coordination chemistry principles. The true value of this ligand lies in the pronounced steric hindrance provided by the tert-butyl group, which offers a rational design element for controlling coordination number, geometry, and catalytic selectivity. The protocols and prospective data outlined in this guide provide a solid and reliable foundation for researchers to begin exploring the rich coordination chemistry and potential applications of this versatile building block.

References

-

Frija, L. M., et al. (2016). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Coordination Chemistry Reviews, 308, 32-55. Available at: [Link][1][2]

-

ResearchGate. (2015). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. Available at: [Link][1][2]

-

Aljamali, N. M., et al. (2020). Review On Chemical-Biological Applications of Thiazole Derivatives. Scribd. Available at: [Link][3]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link][4]

-

Scientific Forefront. (2020). Review on Chemical-Biological Applications of Thiazole Derivatives. Available at: [Link][5]

-

Karabasannavar, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Semantic Scholar. Available at: [Link][9]

-

ResearchGate. (n.d.). Scheme 36. Synthesis of metal complexes of 2-butyl.... Available at: [Link][16]

-

NIST. (n.d.). Thiazole, 2-butyl-4-methyl-. NIST WebBook. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Available at: [Link][10]

-

FooDB. (2010). Showing Compound 2-Butyl-4-methylthiazole (FDB019789). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link][8]

-

National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Available at: [Link][12]

-

El-Remaily, M. A. E. A. A., et al. (n.d.). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. National Center for Biotechnology Information. Available at: [Link]

-

Voleti, R., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. University of Texas Southwestern Medical Center. Available at: [Link][7]

-

Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link][13]

-

Cheméo. (n.d.). Thiazole, 2-butyl-4-methyl-. Available at: [Link]

-

Scholarship@Miami. (n.d.). Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Application. Available at: [Link]

-

ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. Available at: [Link][14]

-

SciELO. (n.d.). The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector. Available at: [Link]

-

ACS Publications. (1993). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available at: [Link][15]

-

MDPI. (2024). Transition-Metal-Containing Bifunctional Catalysts: Design and Catalytic Applications. Available at: [Link][11]

-

AJOL.info. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available at: [Link]

-

PubChemLite. (n.d.). 2-butyl-4-methyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Review on Chemical-Biological Applications of Thiazole Derivatives | Forefront in Engineering & Technology [scientificforefront.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. orientjchem.org [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Application Note: Mechanistic Investigation of 2-tert-Butyl-4-methyl-1,3-thiazole Formation

Abstract

This application note details the synthesis and mechanistic elucidation of 2-tert-Butyl-4-methyl-1,3-thiazole , a high-value flavor compound known for its "tropical," "nutty," and "tomato-leaf" olfactory profiles. While the Hantzsch thiazole synthesis is the industry standard for this class of heterocycles, optimizing yield and purity requires a granular understanding of the reaction kinetics. This guide provides a protocol for in-situ NMR monitoring to track the formation of the hydroxythiazoline intermediate and its subsequent dehydration, offering researchers a robust method to validate reaction completion and minimize byproduct formation.

Introduction & Scientific Context

The Hantzsch thiazole synthesis involves the condensation of a thioamide with an

Why Investigate the Mechanism?

In industrial flavor synthesis, "cooked" or "burnt" off-notes are unacceptable. These often arise from polymerization of the

The Mechanistic Pathway

The reaction proceeds in two distinct phases:[1][2]

-

S-Alkylation: Nucleophilic attack of the thioamide sulfur on the

-carbon of chloroacetone (fast). -

Cyclodehydration: Intramolecular attack of nitrogen on the carbonyl, followed by water elimination (often rate-limiting without acid catalysis).

Visualizing the Mechanism

The following diagram outlines the stepwise transformation, highlighting the critical intermediate targeted in this investigation.

Figure 1: Stepwise mechanistic flow of the Hantzsch synthesis targeting 2-tert-Butyl-4-methyl-1,3-thiazole.

Experimental Protocols

Protocol A: In-Situ NMR Kinetic Monitoring

Objective: To observe the consumption of starting material and the transient existence of the hydroxythiazoline intermediate.

Reagents:

-

2,2-Dimethylpropanethioamide (20 mg)

-

Chloroacetone (1.1 equiv, ~15

L) [WARNING: Lachrymator] -

Solvent: DMSO-

(0.6 mL) -

Internal Standard: 1,3,5-Trimethoxybenzene (5 mg)

Procedure:

-

Preparation: Dissolve the thioamide and internal standard in DMSO-

in a clean NMR tube. Acquire a -

Initiation: Add chloroacetone directly to the tube via syringe. Cap and invert three times to mix.

-

Acquisition: Immediately insert into the NMR probe (pre-shimmed and heated to 40°C).

-

Array Setup: Configure a kinetic array to acquire a

H spectrum every 5 minutes for 2 hours. -

Data Processing: Integrate the tert-butyl singlet of the starting material (1.25 ppm) vs. the product (1.42 ppm).

Self-Validating Check:

-

Pass: The sum of molar integrals (SM + Product + Intermediates) remains constant relative to the internal standard.

-

Fail: Loss of total integral indicates formation of insoluble polymers or evaporation of chloroacetone.

Protocol B: Preparative Synthesis (Bench Scale)

Objective: Isolation of high-purity flavor material.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Solvation: Dissolve 2,2-dimethylpropanethioamide (10 mmol) in Ethanol (20 mL).

-

Addition: Add Chloroacetone (11 mmol) dropwise at room temperature.

-

Note: The reaction is exothermic. A water bath may be needed to maintain ambient temp.

-

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours.

-

Checkpoint: TLC (Hexane:EtOAc 4:1) should show complete consumption of thioamide (

) and appearance of a UV-active product (

-

-

Workup: Cool to RT. Concentrate ethanol in vacuo. Neutralize the residue with saturated NaHCO

(Caution: CO -

Purification: Dry organics over MgSO

, filter, and concentrate. Purify via bulb-to-bulb distillation (bp ~92°C at 50 mmHg) or silica flash chromatography.

Data Analysis & Expected Results

Spectroscopic Fingerprint

Use the table below to validate the identity of the synthesized compound.

| Moiety | Proton ( | Multiplicity | Carbon ( | Diagnostic Note |

| C2-t-Butyl | 1.42 - 1.45 | Singlet (9H) | ~30.5 (CH | Distinctive strong singlet |

| C4-Methyl | 2.41 - 2.45 | Singlet (3H) | ~17.0 | Slightly deshielded by aromatic ring |

| C5-H | 6.75 - 6.85 | Singlet (1H) | ~112.0 | Characteristic thiazole aromatic proton |

| C2 (Ring) | — | — | ~178.0 | Far downfield (C=N bond) |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 155 -

Base Peak: m/z 140 (Loss of methyl from t-butyl group, stable carbocation).

Experimental Workflow Diagram

This diagram illustrates the decision-making process during the investigation.

Figure 2: Decision tree for kinetic monitoring of thiazole formation.

References

-

Hantzsch Thiazole Synthesis Mechanism Source: SynArchive Link:[Link] Relevance: Defines the foundational mechanism and historical context.[2][3]

-

2-Isopropyl-4-methylthiazole (Analogous Flavor Data) Source: The Good Scents Company Link:[Link] Relevance: Provides sensory data and physical properties for the structurally similar isopropyl analog, validating the flavor profile class.

-

NIST Chemistry WebBook: Thiazole, 2-butyl-4-methyl- Source: NIST (National Institute of Standards and Technology) Link:[7][Link] Relevance: Authoritative source for mass spectrometry fragmentation patterns of alkyl-thiazoles.

-

NMR Chemical Shifts of Trace Impurities Source: J. Org. Chem. (via University of Washington) Link:[Link] Relevance: Essential for referencing solvent residual peaks (DMSO, Ethanol) during kinetic analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Thiazole, 2-butyl-4-methyl- [webbook.nist.gov]

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

An Application Note for the Scale-Up Synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, distinguished by its presence in a multitude of pharmacologically active compounds and natural products.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, serves as a versatile pharmacophore, contributing to the biological activity of numerous FDA-approved drugs.[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of therapeutic effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3][4]

2-tert-Butyl-4-methyl-1,3-thiazole is a valuable building block in the synthesis of more complex molecular architectures. The sterically demanding tert-butyl group at the 2-position can impart specific conformational constraints and metabolic stability to a lead compound, while the methyl group at the 4-position provides a handle for further functionalization or can influence receptor binding. This guide provides a comprehensive protocol for the synthesis of this key intermediate via the classic Hantzsch thiazole synthesis, with a dedicated focus on the practical considerations required for scaling the process from the laboratory bench to larger research quantities.[5][6][7]

Reaction and Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most robust and widely utilized methods for constructing the thiazole ring.[6] The reaction proceeds by the condensation of an α-haloketone with a thioamide.[5][8][9] For the target molecule, this involves the reaction between 3-chloro-2-butanone (an α-haloketone) and 2,2-dimethylpropanethioamide (thioisobutyramide).

The mechanism can be broken down into four key steps:

-

Nucleophilic Attack (S N 2): The synthesis initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone. This displaces the halide ion in a classic S N 2 reaction to form an iminium salt intermediate.[10]

-

Tautomerization: The intermediate undergoes tautomerization to a more stable form.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[10] This step forges the five-membered ring, resulting in a hydroxylated thiazoline intermediate.

-

Dehydration and Aromatization: The final step is the acid-catalyzed dehydration of the hydroxyl group, which leads to the formation of a double bond within the ring, resulting in the stable, aromatic 1,3-thiazole product.[11]

Caption: The reaction mechanism for the Hantzsch synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole.

Experimental Protocol: Laboratory-Scale Synthesis (10 mmol)

This protocol details a reliable method for the synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole on a standard laboratory scale.

Reagent and Solvent Data

| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |

| 2,2-Dimethylpropanethioamide | C₅H₁₁NS | 117.21 | 10.0 | 1.17 g | 1.0 |

| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | 10.5 | 0.98 mL (d=1.15) | 1.05 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 25 mL | Solvent |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | ~30 mL | Quench |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~75 mL | Extraction |

| Brine | NaCl (aq) | - | - | ~20 mL | Wash |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | - | ~2 g | Drying |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethylpropanethioamide (1.17 g, 10.0 mmol).

-

Dissolution: Add absolute ethanol (25 mL) to the flask and stir at room temperature until the thioamide is fully dissolved.

-

Reagent Addition: Carefully add 3-chloro-2-butanone (0.98 mL, 10.5 mmol) to the solution via syringe. Note: This reaction is exothermic; for larger scales, slow addition is crucial.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase.[12]

-

Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add ethyl acetate (25 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any remaining acid. Stir vigorously for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (25 mL each).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure 2-tert-Butyl-4-methyl-1,3-thiazole.

Scale-Up Synthesis: From Bench to Pilot

Transitioning the synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole from a 10 mmol scale to a multi-gram or kilogram scale introduces challenges that require careful consideration and process modification.[8][9]

Caption: A generalized workflow for the scale-up synthesis of the target thiazole.

Key Considerations for Scale-Up

-

Exotherm Management: The initial S N 2 reaction is significantly exothermic. On a large scale, this can lead to a dangerous thermal runaway.

-

Solution: Utilize a jacketed glass reactor with an overhead stirrer and a temperature probe connected to a chiller/heater unit. The α-haloketone must be added slowly and sub-surface to ensure rapid mixing and efficient heat dissipation. A temperature ceiling (e.g., < 40°C) should be maintained during the addition phase before controlled heating to reflux.

-

-

Mixing and Mass Transfer: Inefficient mixing can lead to localized "hot spots" and the formation of impurities.

-

Solution: An overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) is mandatory to ensure homogeneity throughout the reaction volume.

-

-

Work-up and Isolation: Handling large volumes of flammable solvents and performing extractions in large separatory funnels is inefficient and hazardous.

-

Solution: The work-up should be performed directly in the jacketed reactor. After solvent removal, the extraction solvent and aqueous quench solution are added. After stirring, the layers are allowed to separate, and the bottom aqueous layer can be drained through the reactor's outlet valve. This minimizes manual handling.

-

-

Purification Strategy: Flash chromatography is often impractical for multi-kilogram quantities.

-

Solution: Vacuum distillation is the preferred method for purifying liquid products on a large scale. If the product is a solid or a high-boiling oil, crystallization should be investigated as a more scalable alternative. The choice of crystallization solvent is critical for achieving high purity and yield.

-

Safety and Hazard Analysis

-

α-Haloketones: 3-Chloro-2-butanone is a lachrymator and is corrosive. It is toxic upon inhalation and skin contact. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[13]

-

Thioamides: Thioamides are generally toxic and should be handled with care. Avoid inhalation of dust or vapors.

-

Solvents: Ethanol and ethyl acetate are flammable liquids. Ensure all heating is performed using heating mantles or oil baths, and no open flames or spark sources are present in the vicinity.

Adherence to standard laboratory safety protocols is paramount. A thorough risk assessment should be conducted before commencing any scale-up operation.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

YouTube. synthesis of thiazoles. Available from: [Link]

-

Thieme Chemistry. Scalable Synthesis of Thiazole Peptide Macrocycles. Available from: [Link]

-

RSC Publishing. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available from: [Link]

-

Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5585-5595. Available from: [Link]

-

PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

PMC. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available from: [Link]

-

Taylor & Francis. Review of the synthesis and biological activity of thiazoles. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

K.T.H.M. College. Thiazole substituted[5][6][11] Triazole: Synthesis and antimicrobial evaluation. Available from: [Link]

-

PubMed. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. Available from: [Link]

-

ResearchGate. An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. Available from: [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

-

ACS Publications. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Available from: [Link]

-

PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. Available from: [Link]

-

FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

-

PMC. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available from: [Link]

-

PMC. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Available from: [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]

Sources

- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. kthmcollege.ac.in [kthmcollege.ac.in]

- 13. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-tert-Butyl-4-methyl-1,3-thiazole

Topic: Optimization of Hantzsch Thiazole Synthesis for Sterically Hindered Substrates Target Molecule: 2-(tert-butyl)-4-methyl-1,3-thiazole CAS Registry: 14726-58-0 (Generic alkyl thiazole class reference)

Executive Summary & Core Challenge

The synthesis of 2-tert-butyl-4-methyl-1,3-thiazole presents a specific challenge compared to its n-butyl or iso-butyl analogs: Steric Hindrance . The bulky tert-butyl group at the C2 position significantly impacts the nucleophilicity of the thioamide precursor during the initial S-alkylation step of the Hantzsch synthesis.

This guide moves beyond standard textbook procedures to address the specific kinetic bottlenecks caused by this steric bulk. The protocol focuses on Precursor Quality (Pivalothioamide) and Solvent Thermodynamics to drive the reaction to completion.

Critical Precursor Protocol: 2,2-Dimethylpropanethioamide

The Bottleneck: Commercial tert-butyl thioamide (pivalothioamide) is often impure or expensive. In situ preparation using Lawesson’s Reagent is the most reliable method to ensure high reactivity. Old or hydrolyzed thioamide is the #1 cause of Hantzsch reaction failure.

Optimized Synthesis (Lawesson’s Method)

| Parameter | Specification | Reason |

| Starting Material | Pivalamide (2,2-dimethylpropanamide) | Stable, cheap precursor. |

| Reagent | Lawesson’s Reagent (0.6 equiv) | Mild thionation; avoids H₂S gas toxicity. |

| Solvent | Toluene (Anhydrous) | High boiling point (110°C) required for activation. |

| Temperature | Reflux (110°C) | Kinetic energy needed to overcome P=S bond strength. |

| Time | 2–4 Hours | Monitor by TLC (Hexane:EtOAc 8:2). |

Step-by-Step:

-

Suspend Pivalamide (10 mmol) in anhydrous Toluene (20 mL).

-

Add Lawesson’s Reagent (6 mmol). Note: Use slight excess (0.6 eq per carbonyl) to drive completion.

-

Reflux under Nitrogen. The mixture will turn homogenous and yellow.

-

Workup (Crucial): Cool to RT. Filter off the white precipitate (Lawesson’s byproduct). Evaporate toluene.

-

Purification: Flash chromatography (100% DCM or Hexane:EtOAc). Target is a crystalline solid.

The Hantzsch Condensation: Reaction Optimization

The Reaction: 2,2-Dimethylpropanethioamide + Chloroacetone

Mechanism & Steric Management

The reaction proceeds via two stages:[1][2][3]

-

S-Alkylation (Rate Determining Step): The sulfur attacks the

-carbon of chloroacetone. The tert-butyl group shields the sulfur, slowing this step. -

Cyclization/Dehydration: Formation of the nitrogen-carbon bond and loss of water.

Experimental Protocol

Reagents:

-

2,2-Dimethylpropanethioamide (1.0 equiv)

-

Chloroacetone (1.1 equiv) Warning: Potent Lachrymator

-

Solvent: Ethanol (Absolute) or DMF (for difficult cases)

Procedure:

-

Dissolve the thioamide in Ethanol (concentration ~0.5 M).

-

Add Chloroacetone dropwise at Room Temperature.

-

Heat to Reflux:

-

Standard: Reflux ethanol (78°C) for 6–12 hours.

-

High-Performance: If conversion is <50% after 4 hours, switch solvent to DMF and heat to 90°C. The higher dielectric constant stabilizes the charged transition state, helping overcome the steric barrier of the tert-butyl group.

-

-

Monitoring: TLC (Hexane:EtOAc 9:1). The product is less polar than the thioamide.

Visualizing the Pathway

Caption: The Hantzsch pathway highlighting the S-Alkylation bottleneck caused by the tert-butyl group.

Workup & Purification (The "Red Oil" Problem)

A common failure mode is isolating the hydrochloride salt or decomposing the product during workup.

The Neutralization Step

The reaction produces HCl. The thiazole nitrogen is basic.

-

Issue: If you evaporate the solvent directly, you isolate the Hygroscopic HCl Salt , which is often a sticky red/brown oil.

-

Solution:

-

Evaporate Ethanol to ~20% volume.

-

Pour residue into ice-cold saturated NaHCO₃ (Sodium Bicarbonate).

-

Extract with Diethyl Ether or DCM (

). -

Dry organic layer over MgSO₄.

-

Purification Strategy

| Method | Suitability | Notes |

| Column Chromatography | Best for Purity | Silica Gel. Eluent: 5% EtOAc in Hexane. The tert-butyl group makes the molecule very lipophilic (greasy). |

| Steam Distillation | Good for Scale | Thiazoles are steam volatile. Useful if the crude is very tarry. |

| Vacuum Distillation | Difficult | High boiling point (~180–190°C) and solidifies in condenser. Only for >10g scale. |

Troubleshooting & FAQs

Q1: My reaction mixture turned black/dark red. Did it fail?

A: Not necessarily. Thiazole syntheses often darken due to polymerization of excess chloroacetone or oxidation of sulfur species.

-

Action: Perform the NaHCO₃ workup. The dark color often remains in the aqueous layer or stays at the baseline of the silica column. The product should be a pale yellow oil or low-melting solid.

Q2: I see starting material (Thioamide) remaining after 24 hours.

A: The tert-butyl group is preventing the S-attack.

-

Fix 1 (Catalyst): Add 0.1 eq of Sodium Iodide (NaI). This generates iodoacetone in situ (Finkelstein reaction), which is a more reactive electrophile than chloroacetone.

-

Fix 2 (Solvent): Switch from Ethanol to DMF or Dioxane to increase the reaction temperature to 100°C.

Q3: The product is unstable on Silica Gel.

A: Some thiazoles are acid-sensitive.

-

Fix: Pre-treat the silica gel with 1% Triethylamine in Hexane before loading your sample. This neutralizes the acidic sites on the silica.

Troubleshooting Logic Tree

Caption: Diagnostic flow for identifying yield loss in sterically hindered thiazole synthesis.

References

-

Hantzsch Thiazole Synthesis Mechanism

-

Schwarz, G. (1943). "2,4-Dimethylthiazole". Organic Syntheses, 25, 35.

- Note: Provides the foundational stoichiometry, adapted here for the tert-butyl analog.

-

-

Lawesson’s Reagent Protocols

-

Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses". Synthesis, 2003(13), 1929–1958.

-

- Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Standard Reference Text).

-

Steric Hindrance Management

-

Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions". Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Relevance: Discusses side reactions and isomer formation when sterics/acidity are not controlled.

-

Sources

Optimizing reaction conditions for thiazole synthesis (temperature, solvent, catalyst)

Prepared by: Gemini, Senior Application Scientist